

Radiprodil: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Radiprodil (RGH-896) is a potent and selective negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Radiprodil. Detailed experimental protocols for key assays and a summary of its effects on downstream signaling pathways are included to support further research and development efforts.

Chemical Structure and Properties

Radiprodil is a synthetic, achiral small molecule. Its chemical identity and fundamental properties are summarized below.



Property	Value
IUPAC Name	2-(4-((4-fluorophenyl)methyl)piperidin-1-yl)-2-oxo-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)acetamide
CAS Number	496054-87-6
Molecular Formula	C21H20FN3O4
Molecular Weight	397.40 g/mol
Appearance	Light yellow to yellow solid
SMILES	O=C(NC1=CC=C2NC(OC2=C1)=O)C(N3CCC(CC4=CC=C(F)C=C4)CC3)=O
InChI Key	GKGRZLGAQZPEHO-UHFFFAOYSA-N

Table 1: Chemical Identification of Radiprodil

Physicochemical Property	Value
Melting Point	Not publicly available
Boiling Point	Not publicly available
рКа	Not publicly available
Solubility	Soluble in DMSO and DMF. Limited solubility in aqueous solutions.

Table 2: Physicochemical Properties of Radiprodil

Pharmacological Properties

Radiprodil's primary mechanism of action is the selective negative allosteric modulation of NMDA receptors containing the GluN2B subunit. This targeted activity allows for the modulation of excitatory neurotransmission implicated in various neurological disorders.



Pharmacological Parameter	Value
Mechanism of Action	Selective negative allosteric modulator of the GluN2B subunit of the NMDA receptor
Therapeutic Potential	Anticonvulsant, treatment of GRIN-related disorders with gain-of-function mutations

Table 3: Pharmacological Profile of Radiprodil

Pharmacokinetics in Healthy Adults (Single 30 mg Oral

Dose)

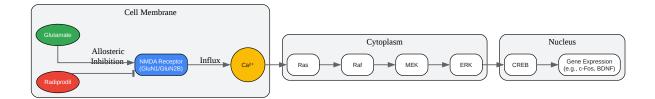
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Parameter	Value
Geometric Mean AUCinf	2042 h*ng/mL
Geometric Mean Cmax	89.4 ng/mL
Geometric Mean t½	15.8 hours
Median tmax	4 hours

Table 4: Pharmacokinetic Parameters of Radiprodil in Healthy Adults.[1]

Signaling Pathways

Radiprodil, by inhibiting GluN2B-containing NMDA receptors, modulates downstream signaling cascades crucial for neuronal function and plasticity. The influx of Ca²⁺ through NMDA receptors activates several key signaling pathways, including the Ras-MAPK/ERK and CREB pathways. By attenuating this initial calcium signal, Radiprodil can influence gene expression and cellular responses.





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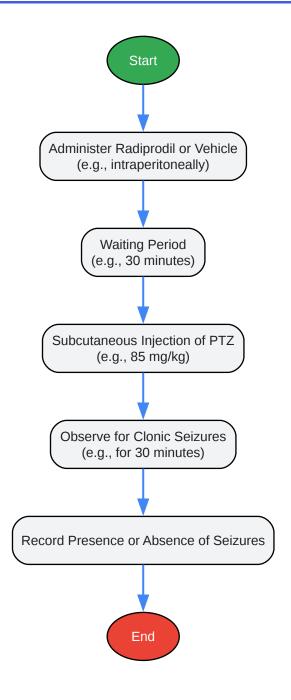
Radiprodil's Modulation of NMDA Receptor Signaling.

Experimental ProtocolsIn Vivo Assessment of Anticonvulsant Activity

The following protocols are standard models for evaluating the anticonvulsant efficacy of a compound.

This model is used to identify compounds that can raise the seizure threshold.





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Workflow for the PTZ-Induced Seizure Model.

Methodology:

- Animal Model: Male CF-1 mice or Sprague-Dawley rats are commonly used.
- Drug Administration: Radiprodil is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and administered via the desired route (e.g.,





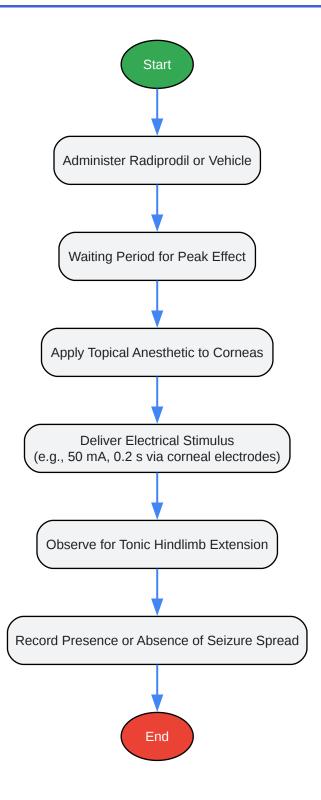


intraperitoneal injection). A vehicle control group is included.

- Seizure Induction: After a predetermined time to allow for drug absorption and distribution (e.g., 30 minutes), a convulsant dose of pentylenetetrazol (PTZ), typically 85 mg/kg, is administered subcutaneously.
- Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset of clonic seizures, characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds.
- Data Analysis: The number of animals in each group protected from seizures is recorded. The dose that protects 50% of the animals (ED₅₀) can be calculated.

This model is used to identify compounds that prevent the spread of seizures, modeling generalized tonic-clonic seizures.





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Workflow for the MES-Induced Seizure Model.

Methodology:



- Animal Model: Male CF-1 mice or Sprague-Dawley rats are suitable.
- Drug Administration: Radiprodil or vehicle is administered as described for the PTZ model.
- Electrical Stimulation: At the time of expected peak drug effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered through corneal or ear-clip electrodes. A topical anesthetic is applied to the corneas prior to electrode placement.
- Observation: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.
- Data Analysis: The number of animals protected from the tonic hindlimb extension is recorded for each group, and the ED₅₀ can be determined.

In Vitro Electrophysiology

Whole-cell patch-clamp recordings from cultured neurons or brain slices can be used to directly measure the effect of Radiprodil on NMDA receptor currents.

Methodology:

- Preparation: Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.
- Recording: Establish whole-cell patch-clamp recordings from individual neurons.
- NMDA Receptor Activation: Perfuse the cells with a solution containing NMDA and the coagonist glycine to evoke NMDA receptor-mediated currents.
- Radiprodil Application: Apply Radiprodil at various concentrations to the perfusion solution and record the resulting changes in the NMDA receptor-mediated current amplitude.
- Data Analysis: Construct a concentration-response curve to determine the IC₅₀ of Radiprodil for the inhibition of NMDA receptor currents.

Conclusion



Radiprodil is a highly selective GluN2B antagonist with demonstrated preclinical and clinical potential for the treatment of certain neurological disorders, particularly those characterized by NMDA receptor overactivity. This guide provides a foundational understanding of its chemical and pharmacological properties, along with detailed experimental protocols to facilitate further investigation into its therapeutic applications. The continued study of Radiprodil and similar compounds holds promise for the development of novel and targeted therapies for a range of challenging neurological conditions.

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References

- 1. Novel crosstalk between ERK MAPK and p38 MAPK leads to homocysteine-NMDA receptor mediated neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
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